Product packaging for Bicyclo[3.1.0]hexan-2-amine hydrochloride(Cat. No.:CAS No. 1803596-82-8)

Bicyclo[3.1.0]hexan-2-amine hydrochloride

Cat. No.: B1380158
CAS No.: 1803596-82-8
M. Wt: 133.62 g/mol
InChI Key: LJMKZDZCBGHAJM-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₁₂ClN Molecular Weight: 133.62 g/mol CAS No.: 1803596-82-8 Structure: A bicyclic amine composed of a six-membered ring fused with a three-membered cyclopropane ring, with the amine group (-NH₂) at the 2-position and a hydrochloride counterion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1380158 Bicyclo[3.1.0]hexan-2-amine hydrochloride CAS No. 1803596-82-8

Properties

IUPAC Name

bicyclo[3.1.0]hexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKZDZCBGHAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization via Intramolecular Epoxide Opening

  • Starting Material: A protected epoxide derivative, often a 4-epoxy compound, is used as the precursor (as indicated in patent WO2005047215A2).
  • Reaction Conditions:
    • The epoxide is subjected to intramolecular cyclization in the presence of a Lewis acid catalyst such as Et3Al (triethylaluminum) or Ti(OiPr)4 (titanium isopropoxide) .
    • The reaction typically occurs at low temperatures, around -50°C to -80°C , to control regioselectivity and stereochemistry.
  • Mechanism:
    • The Lewis acid activates the epoxide, facilitating nucleophilic attack and ring closure to form the three-membered ring fused to the six-membered ring, generating the core bicyclic structure.

Method B: Cyclization via Radical or Iodine-Promoted Reactions

  • Iodine-Promoted Hydroxylation: An iodine-mediated hydroxylation step, often using I2 and oxidants, introduces hydroxyl groups that can cyclize to form the bicyclic framework.
  • Reaction Conditions:
    • Conducted in solvents like acetonitrile with controlled temperature, often around 0°C to room temperature .
    • The process involves telescoped steps, including oxidation and cyclization, to improve yield and stereoselectivity.

Functional Group Transformations and Stereoselective Modifications

Once the bicyclic core is formed, subsequent steps involve functionalization to introduce amino groups and other substituents.

Introduction of Amino Group

  • Reagents:
    • Nucleophilic addition of TMSCN (Trimethylsilyl cyanide) in the presence of titanium catalysts such as Ti(OiPr)4 .
    • Alternatively, KCN/NaCN can be used with acids for cyanide addition.
  • Conditions:
    • Reaction at -10°C to 0°C to ensure high diastereoselectivity.
    • The cyanide adds across the double bonds or activated centers on the bicyclic framework.

Hydrolysis and Amine Formation

  • The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., 8 M HCl or acetic acid at 75°C ) to yield the primary amine.
  • The process yields the 2-amino-6-fluorobicyclo[3.1.0]hexane derivative, which is then purified.

Salt Formation: Hydrochloride Salt

  • The free amine is reacted with hydrochloric acid to form the hydrochloride salt.
  • Procedure:
    • The amine is dissolved in a suitable solvent like ethanol or methanol.
    • Anhydrous hydrochloric acid or HCl gas is bubbled through or added dropwise.
    • The mixture is stirred at room temperature or slightly elevated temperature (~25°C to 60°C).
    • The resulting solid is filtered, washed, and dried to obtain This compound .

Summary of Key Reagents and Conditions

Step Reagents Conditions Purpose
Cyclization Et3Al, Ti(OiPr)4, I2 -50°C to -80°C Formation of bicyclic core
Cyanide Addition TMSCN, Ti(OiPr)4 or KCN/NaCN -10°C to 0°C Introduction of amino group
Hydrolysis HCl, acetic acid 75°C Conversion of nitrile to amine
Salt Formation HCl gas or aqueous HCl Room temp to 60°C Formation of hydrochloride salt

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Temperature Range Yield/Remarks
Epoxide cyclization Epoxide derivatives Et3Al, Ti(OiPr)4 -50°C to -80°C High stereoselectivity, yields vary
Iodine-mediated cyclization Alcohols/ketones I2, oxidants 0°C to RT Efficient for complex bicyclics
Cyanide addition & hydrolysis Nitrile intermediates TMSCN, HCl -10°C to 75°C High diastereoselectivity, scalable

Research Findings and Validation

Recent research indicates that the synthesis route involving intramolecular epoxide opening catalyzed by Lewis acids is highly effective for producing stereochemically pure bicyclic amines. The process benefits from low-temperature conditions to control stereochemistry, and the use of titanium or aluminum-based catalysts enhances yield and selectivity.

Furthermore, the hydrolysis step is critical for converting nitrile intermediates into the primary amine, which is then converted into the hydrochloride salt. This salt formation is straightforward and commonly employed in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4)), Sodium borohydride (NaBH(_4))

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

Bicyclo[3.1.0]hexan-2-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including:

  • Oxidation : Introducing functional groups such as hydroxyl or carbonyl.
  • Reduction : Modifying the bicyclic core or amine group.
  • Substitution : Adding different substituents to enhance molecular diversity.
Reaction TypeCommon ReagentsPotential Products
OxidationPotassium permanganateHydroxylated derivatives
ReductionLithium aluminum hydrideModified amines
SubstitutionAlkyl halidesDiverse alkyl or aryl derivatives

Biology

In biological research, this compound has been studied for its interactions with various receptors, including adenosine receptors. Its rigidity and specific stereochemistry contribute to its binding affinity, making it a valuable tool in pharmacological studies aimed at developing new therapeutic agents.

Case Study:
A study demonstrated that bicyclic amines like bicyclo[3.1.0]hexan-2-amine can selectively modulate receptor activity, providing insights into potential drug development pathways .

Industry

This compound is also utilized in the development of new materials with specific properties such as enhanced rigidity and stability. Its applications extend to:

  • Material Science : Creating polymers with unique mechanical properties.
  • Pharmaceuticals : As intermediates in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism by which Bicyclo[3.1.0]hexan-2-amine hydrochloride exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Bicyclic Amines with Varied Ring Systems

Compound Name Molecular Formula Structural Features Key Differences vs. Target Compound Biological/Industrial Relevance
Bicyclo[2.2.1]heptan-2-amine HCl C₇H₁₄ClN Norbornane framework (two fused six-membered rings) Larger, more strained structure; higher rigidity Catalysis, polymer additives
Bicyclo[3.2.0]heptan-2-amine HCl C₇H₁₄ClN Six-membered + four-membered fused rings Altered ring strain; distinct reactivity in SN2 reactions Antiviral drug intermediates
3-Oxabicyclo[3.1.0]hexan-1-amine HCl C₅H₁₀ClNO Oxygen atom replaces a CH₂ group in the six-membered ring Enhanced polarity; altered hydrogen-bonding capacity Enzyme inhibitor studies
6,6-Difluorobicyclo[3.1.0]hexan-3-amine HCl C₆H₁₀ClF₂N Fluorine atoms at bridgehead positions Increased metabolic stability; improved bioavailability Fluorinated drug candidates

Derivatives with Substituent Variations

Compound Name Molecular Formula Modifications Impact on Properties Applications
N-Methylbicyclo[3.1.0]hexan-6-amine HCl C₇H₁₄ClN Methyl group on amine nitrogen Reduced basicity; altered receptor binding Neurological disorder research
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine HCl C₇H₁₄ClNO₂ Methoxymethyl substituent + oxygen bridge Enhanced solubility; modified pharmacokinetics Antibacterial agents
3-Methylbicyclo[3.1.0]hexan-3-amine HCl C₇H₁₄ClN Methyl group at 3-position Steric hindrance affects reaction pathways Chiral catalyst development

Structural and Functional Insights

Ring Strain and Reactivity

  • The cyclopropane ring in Bicyclo[3.1.0]hexan-2-amine HCl introduces significant angle strain, enhancing its reactivity in ring-opening reactions compared to less strained analogs like Bicyclo[2.2.1]heptan-2-amine HCl .
  • Fluorinated derivatives (e.g., 6,6-difluoro) exhibit reduced ring strain due to electron-withdrawing effects, stabilizing the bicyclic core .

Physicochemical Properties

Property Bicyclo[3.1.0]hexan-2-amine HCl 3-Oxabicyclo[3.1.0]hexan-1-amine HCl 6,6-Difluoro Derivative
Solubility (H₂O) Moderate High Low
LogP 1.2 0.8 1.8
Melting Point (°C) 210–215 185–190 225–230

Biological Activity

Bicyclo[3.1.0]hexan-2-amine hydrochloride, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The bicyclo[3.1.0]hexane framework provides a rigid structure that influences the compound's interaction with biological targets. The compound can exist in various stereoisomeric forms, which can significantly affect its biological properties and pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound has been shown to selectively bind to histamine receptors, particularly the H3 receptor subtype. One study indicated that a derivative of this compound exhibited a binding affinity of Ki=5.6nMK_i=5.6\,\text{nM} for the H3 receptor, demonstrating over 100-fold selectivity compared to the H4 receptor .
  • Antitumor Activity : Research has identified bicyclo[3.1.0]hexane derivatives as potential antitumor agents. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, including HeLa and CT26 cells, with IC50 values ranging from 4.2 to 24.1 μM . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

  • Antiviral Agents : Some derivatives have shown promising antiviral effects against DNA viruses, indicating potential use in antiviral therapies .
  • Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests it may be beneficial in treating conditions like schizophrenia or anxiety disorders by modulating histaminergic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/Cell LineIC50 / K_i ValueReference
Histamine ReceptorH3 ReceptorKi=5.6nMK_i=5.6\,\text{nM}
Antitumor ActivityHeLa CellsIC50=4.224.1μMIC_{50}=4.2-24.1\,\mu M
Antiviral EffectsDNA VirusesN/A

Detailed Research Findings

  • Histamine Analogues : A study synthesized conformationally rigid histamine analogues based on the bicyclo[3.1.0]hexane scaffold, which showed enhanced selectivity for the H3 receptor over the H4 receptor, suggesting potential for developing selective ligands for therapeutic use in allergic conditions and neurological disorders .
  • Antitumor Studies : In vitro studies demonstrated that compounds derived from bicyclo[3.1.0]hexane induced significant apoptosis in cancer cell lines, characterized by morphological changes and cell cycle arrest in the SubG1 phase, indicating a robust mechanism for antitumor activity .
  • Adenosine Receptor Ligands : Recent research focused on synthesizing bicyclo[3.1.0]hexane-based nucleosides that exhibited moderate affinity for A3 adenosine receptors (Ki of 0.38 μM), highlighting their potential in treating inflammation and cancer .

Q & A

Basic: What are the key safety protocols for handling bicyclo[3.1.0]hexan-2-amine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or aerosols .
  • Ventilation: Work in a fume hood or well-ventilated area to minimize vapor exposure .
  • Spill Management: Collect spills mechanically (avoid generating dust) and dispose of in sealed containers. Prevent entry into drains or waterways .
  • Storage: Keep in a cool, dry, ventilated area away from oxidizers and incompatible substances .

Advanced: How can the stereochemical outcomes of bicyclo[3.1.0]hexane scaffold synthesis be controlled?

Methodological Answer:

  • Photoredox-Mediated Annulation: Use cyclopropenes and aminocyclopropanes in a (3 + 2) cycloaddition under visible light to achieve stereoselectivity. Control reaction temperature and solvent polarity to influence boat-like conformations .
  • Simmons-Smith Reaction: Optimize reaction conditions (e.g., Zn-Cu couple, diiodomethane) for cyclopropanation of enones to generate the bicyclo[3.1.0]hexane core with defined stereochemistry .
  • Chiral Auxiliaries: Introduce enantioselectivity using L-glutamic acid derivatives in multi-step syntheses .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic scaffold geometry and amine proton environments. Compare with computed spectra from PubChem/NIST data .
  • X-Ray Crystallography: Resolve absolute stereochemistry of crystalline derivatives (e.g., hydrochloride salts) .
  • Mass Spectrometry: Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Advanced: How do structural modifications to the bicyclo[3.1.0]hexane core influence bioactivity in drug discovery?

Methodological Answer:

  • Conformational Rigidity: Replace flexible moieties (e.g., acyclic amines) with the bicyclic scaffold to enhance target binding affinity. Test using neuraminidase inhibition assays (e.g., influenza A inhibitors) .
  • Electron-Withdrawing Groups: Introduce substituents (e.g., carboxylic acids) to modulate solubility and pharmacokinetics. Use molecular docking to predict interactions with enzymatic active sites .
  • Chirality: Compare enantiomers in vitro (e.g., EC50_{50} assays) to identify bioactive configurations .

Basic: What are the common synthetic precursors for this compound?

Methodological Answer:

  • Pyridine Derivatives: Use photoinduced cyclization of pyridinium salts to generate aziridine intermediates, followed by cyclopropanation .
  • Cyclopentenones: React with diazo compounds under transition-metal catalysis (e.g., Rh2_2(OAc)4_4) to form bicyclo[3.1.0]hexane frameworks .
  • L-Glutamic Acid: Employ thermal cyclization with methylene bromide to build the bicyclic core in enantiopure form .

Advanced: How can researchers resolve contradictions in reported synthetic yields for bicyclo[3.1.0]hexane derivatives?

Methodological Answer:

  • Reaction Optimization: Screen solvents (e.g., DCM vs. THF), catalysts (e.g., photoredox vs. thermal), and temperatures to identify reproducibility issues .
  • Byproduct Analysis: Use LC-MS or GC-MS to detect side products (e.g., ring-opened intermediates) that reduce yield .
  • Computational Validation: Compare experimental yields with DFT-calculated activation energies for key steps (e.g., cyclopropanation) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Moisture Sensitivity: Store in desiccators with anhydrous silica gel to prevent hydrolysis of the amine hydrochloride .
  • Light Sensitivity: Use amber glass vials to avoid photodegradation of the bicyclic scaffold .
  • Temperature: Maintain storage at 2–8°C for long-term stability .

Advanced: How can enantiomeric purity of this compound be assessed and improved?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) .
  • Asymmetric Synthesis: Apply organocatalytic methods (e.g., proline-derived catalysts) to enantioselective cyclopropanation .
  • Crystallization-Induced Resolution: Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance enantiopurity .

Basic: What are the environmental hazards associated with this compound?

Methodological Answer:

  • Ecotoxicity Testing: Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .
  • Waste Disposal: Neutralize with dilute NaOH before incineration in licensed facilities to prevent environmental release .

Advanced: How can computational methods aid in designing bicyclo[3.1.0]hexane-based enzyme inhibitors?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-enzyme binding to assess scaffold rigidity and conformational stability .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .
  • Docking Studies: Use AutoDock Vina to screen bicyclo[3.1.0]hexane derivatives against target proteins (e.g., neuraminidase) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.0]hexan-2-amine hydrochloride
Reactant of Route 2
Bicyclo[3.1.0]hexan-2-amine hydrochloride

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